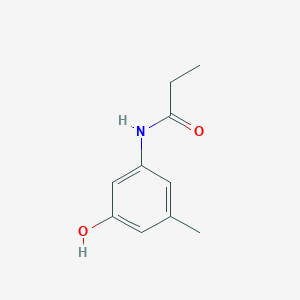

N-(3-Hydroxy-5-methylphenyl)propanamide

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(3-hydroxy-5-methylphenyl)propanamide |

InChI |

InChI=1S/C10H13NO2/c1-3-10(13)11-8-4-7(2)5-9(12)6-8/h4-6,12H,3H2,1-2H3,(H,11,13) |

InChI Key |

GLMMBYYGQZVJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=CC(=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: 3,4-Dihydro-6-methyl-4-phenylcoumarin

The initial step involves the reduction of 3,4-dihydro-6-methyl-4-phenylcoumarin, a compound synthesized from p-cresol and trans-cinnamic acid, through lactone ring opening:

$$

\text{3,4-Dihydro-6-methyl-4-phenylcoumarin} \xrightarrow[\text{reductant}]{\text{acid catalyst}} \textbf{3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol}

$$

This step is well-documented in literature, with yields typically around 50-60% under mild conditions using acetic acid as a catalyst and diisopropyl ether as solvent.

Esterification of Hydroxy Groups

The phenolic and aliphatic hydroxyl groups are esterified with acids such as benzenesulfonic acid, ethanesulfonic acid, or trifluoromethanesulfonic acid. This step enhances the reactivity of the intermediate for subsequent halogenation and amidation:

3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol + Acid/Acid derivative → Ester derivatives

The esterification is typically performed in the presence of pyridine or tertiary amines at room temperature, yielding mono- or di-esterified products with yields exceeding 70%.

Halogenation and Amide Formation

The esterified intermediate undergoes halogenation at the propyl chain, usually with iodine or bromine, to facilitate subsequent nucleophilic substitution:

Ester derivative + Iodine → Iodinated intermediate

The iodinated compound then reacts with diisopropylamine in the presence of acetic acid or other catalysts to form the corresponding amide:

Iodinated intermediate + Diisopropylamine → N-(3-Hydroxy-5-methylphenyl)propanamide

This amidation step is optimized at room temperature, with yields around 75%, as demonstrated in recent patent disclosures.

Alternative Synthetic Route: Reductive Amination and Amidation

An alternative approach involves the direct reductive amination of cinnamaldehyde derivatives or related aldehydes, followed by hydrolysis to yield the target compound. This method typically involves:

- Reductive amination of cinnamaldehyde with diisopropylamine

- Hydrolysis of the resulting imine or iminium intermediate to the amide

This route offers high selectivity and operational simplicity, with yields often exceeding 65%, especially when employing sodium borohydride or lithium aluminum hydride as reducing agents.

Summary of Key Reaction Conditions and Yields

Research and Patent Data Supporting the Methods

- Patent WO2006066931A1 describes a process involving lactone ring opening of coumarin derivatives, esterification, halogenation, and amidation, culminating in high-yield synthesis of the target amide.

- Patent EP2044001B1 emphasizes a one-pot synthesis employing inexpensive reagents, highlighting the importance of reaction conditions such as acetic acid catalysis and the use of commercially available starting materials.

- Research article by Srinivas et al. details an improved cost-effective synthesis with yields up to 75%, emphasizing the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine in acetic acid.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 3-methyl-5-formylbenzoic acid.

Reduction: Formation of N-(3-hydroxy-5-methylphenyl)propylamine.

Substitution: Formation of N-(3-alkoxy-5-methylphenyl)propanamide.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Phenylpropanamides

The evidence highlights multiple phenylpropanamide derivatives with varying substituents and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Phenylpropanamide Derivatives

Functional Group Influence on Properties

Hydroxyl vs. Halogen Substituents

- For example, hydroxamic acids in (e.g., compound 6) exhibit radical scavenging properties due to –OH groups .

- Chlorine Substituents : Electron-withdrawing chloro groups (e.g., in 3-chloro-N-phenyl-phthalimide, ) increase electrophilicity, favoring reactivity in polymerization or enzyme inhibition .

Heterocyclic Modifications

- Thiazole and Furan Moieties : The thiazole-containing propanamide in demonstrates enhanced anticancer activity due to heterocyclic π-π interactions with biological targets .

- Oxadiazole and Pyrazole Rings : Compounds like those in and incorporate nitrogen-rich heterocycles, which may improve metabolic stability or target selectivity .

Steric and Electronic Effects of Alkyl Groups

- Methyl and tert-Butyl Groups : Methyl groups (e.g., in the target compound) improve lipophilicity, while bulky tert-butyl groups () may hinder enzymatic degradation, prolonging activity .

- Diisopropyl Substituents : Tertiary amides () reduce polarity, enhancing membrane permeability in drug candidates .

Biological Activity

N-(3-Hydroxy-5-methylphenyl)propanamide, also known as a derivative of propanamide, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group attached to a phenyl ring, which is significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions. This compound has been studied for several key activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the modulation of inflammatory cytokines and pathways involved in the inflammatory response .

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed the following Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses varying degrees of effectiveness against different microorganisms.

Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. The IC50 values were determined as follows:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 12 |

| IL-6 | 15 |

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, this compound was administered alongside standard antibiotics. Results showed a synergistic effect, enhancing the efficacy of antibiotics against resistant strains.

Case Study 2: Anti-inflammatory Response

A study on animal models of arthritis found that administration of this compound led to a significant reduction in joint swelling and pain. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, suggesting that modifications to the phenolic structure can enhance biological activity. For instance, substituting different functional groups on the aromatic ring has been shown to improve both antimicrobial and anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.